molecular formula C48H90O13 B13143463 Sucrosedistearate

Sucrosedistearate

Cat. No.: B13143463
M. Wt: 875.2 g/mol
InChI Key: CKMJBHMZBPKAKI-CJKAUBRRSA-N
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Description

Sucrosedistearate, also known as sucrose distearate, is a type of sucrose ester. It is formed by the esterification of sucrose with stearic acid. This compound is widely used in various industries due to its surfactant properties, making it an excellent emulsifier. This compound is commonly found in food products, cosmetics, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrosedistearate is typically synthesized through the transesterification of sucrose with methyl or ethyl esters of stearic acid. The reaction is catalyzed by either chemical or enzymatic catalysts. Chemical catalysts often include alkaline catalysts such as sodium methoxide, while enzymatic catalysts involve lipases .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high temperatures and vacuum conditions to drive the transesterification reaction to completion. The process may also include a distillation step to purify the fatty acid methyl esters before they react with sucrose .

Chemical Reactions Analysis

Types of Reactions

Sucrosedistearate primarily undergoes hydrolysis and esterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of sucrose and stearic acid .

Common Reagents and Conditions

Major Products

The major products of hydrolysis are sucrose and stearic acid. Esterification of sucrose with stearic acid yields this compound .

Mechanism of Action

Sucrosedistearate acts primarily as a surfactant. Its mechanism of action involves reducing the surface tension between oil and water phases, thereby stabilizing emulsions. The hydrophilic sucrose moiety interacts with water, while the hydrophobic stearic acid chains interact with oil, allowing the compound to effectively emulsify and stabilize mixtures .

Comparison with Similar Compounds

Similar Compounds

  • Sucrose monostearate
  • Sucrose palmitate
  • Sucrose laurate

Comparison

Sucrosedistearate is unique due to its specific fatty acid composition, which provides it with distinct hydrophilic-lipophilic balance (HLB) values. This makes it particularly effective in stabilizing oil-in-water emulsions compared to other sucrose esters . Additionally, its higher molecular weight and longer fatty acid chains contribute to its superior emulsifying properties .

Properties

Molecular Formula

C48H90O13

Molecular Weight

875.2 g/mol

IUPAC Name

[(2S,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-octadecanoyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate

InChI

InChI=1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(51)57-37-48(61-47-45(56)44(55)42(53)38(35-49)58-47)46(43(54)39(36-50)60-48)59-41(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-47,49-50,53-56H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45-,46+,47-,48+/m1/s1

InChI Key

CKMJBHMZBPKAKI-CJKAUBRRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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